N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide
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Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of a 4-chloro-3-nitrophenyl group and a 4-cyanophenoxy group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(4-cyanophenoxy)propanehydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and cyano derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, modulating inflammatory responses and exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide can be compared with other similar hydrazone compounds, such as:
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide: This compound has a similar structure but lacks the 4-cyanophenoxy group, resulting in different chemical and biological properties.
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide: This compound contains a tert-butyl group, which affects its stability and reactivity compared to the cyanophenoxy derivative.
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-cyanophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-11(26-14-5-2-12(9-19)3-6-14)17(23)21-20-10-13-4-7-15(18)16(8-13)22(24)25/h2-8,10-11H,1H3,(H,21,23)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJZRCDRWCRYMQ-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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